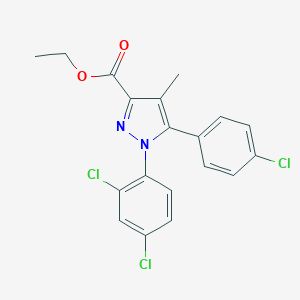![molecular formula C10H11N3O B130576 2-[(methylamino)methyl]quinazolin-4(3H)-one CAS No. 143993-12-8](/img/structure/B130576.png)
2-[(methylamino)methyl]quinazolin-4(3H)-one
Descripción general
Descripción
“2-[(methylamino)methyl]quinazolin-4(3H)-one” is a quinazoline derivative . It’s also known as 3-Amino-2-methyl-4(3H)quinazolinone .
Synthesis Analysis
The synthesis of this compound involves the condensation of 2-Methyl-3,1-benzoxazin-4-one with hydrazine hydrate to yield 3-amino-2-methyl-4(3H)quinazolinone . It can also undergo condensation with various substituted aldehydes to afford Schiff’s bases .Molecular Structure Analysis
The molecular formula of “2-[(methylamino)methyl]quinazolin-4(3H)-one” is C10H11N3O . The molecular weight is 189.214 Da .Chemical Reactions Analysis
The 2-methyl group in substituted 4(3H)-quinazolinone is reactive as shown by the ease of its condensation with aldehydes to give the corresponding 2-styryl derivatives .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 149-152 °C (lit.) .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Antimicrobial and Anticancer Properties
Quinazolinone derivatives, including “2-[(methylamino)methyl]quinazolin-4(3H)-one”, are known for their broad spectrum of biological activities. They have been studied for their potential as antimicrobial and anticancer agents . The structure of quinazolinones allows for the synthesis of new compounds that can be tested against various bacterial and cancer cell lines, contributing to the development of new therapeutic drugs.
Agriculture: Fungicidal Applications
In agriculture, the antimicrobial properties of quinazolinones can be harnessed to develop fungicides. These compounds can protect crops from fungal pathogens, thereby increasing yield and reducing crop losses . The ability to synthesize diverse quinazolinone derivatives means that specific compounds can be tailored to target particular agricultural pests.
Material Science: Graphene Oxide Catalysis
The synthesis of quinazolinone derivatives, including “2-[(methylamino)methyl]quinazolin-4(3H)-one”, can be catalyzed by graphene oxide nanosheets . This process is significant in material science, where graphene oxide is used to improve the efficiency of chemical reactions, potentially leading to the development of new materials with enhanced properties.
Environmental Science: Photocatalytic Activities
Quinazolinones have been explored for their photocatalytic activities, which can be utilized in environmental applications such as water purification and the degradation of pollutants . The ability of these compounds to react under light irradiation makes them suitable candidates for developing environmentally friendly technologies.
Biochemistry: DNA Interaction Studies
The interaction of quinazolinones with DNA is of interest in biochemistry for understanding the mechanism of action of potential pharmaceuticals . Studies on how these compounds bind to DNA can provide insights into their biological activities and help in designing drugs with specific targets.
Pharmacology: Drug Development
Quinazolinones are considered “privileged structures” in drug discovery due to their pharmacological potential . They serve as key synthons in the development of drugs with antimalarial, antitumor, anticonvulsant, and anti-inflammatory properties. Research in this area focuses on modifying the quinazolinone core to enhance its efficacy and reduce side effects.
Chemical Engineering: Reaction Optimization
In chemical engineering, the synthesis of quinazolinones is optimized for industrial-scale production . This involves improving reaction conditions, increasing yields, and developing cost-effective and sustainable processes, which is crucial for the commercial manufacturing of pharmaceuticals and agrochemicals.
Analytical Chemistry: Method Development
Quinazolinones, due to their unique chemical properties, are used in analytical chemistry to develop new methods for compound detection and quantification . These methods can be applied in quality control of pharmaceuticals and in the monitoring of environmental samples.
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 2-[(methylamino)methyl]quinazolin-4(3H)-one are bacterial cells, particularly Pseudomonas aeruginosa . This compound has shown broad-spectrum antimicrobial activity, making it a promising agent against antibiotic-resistant bacteria .
Mode of Action
2-[(methylamino)methyl]quinazolin-4(3H)-one interacts with its targets by inhibiting biofilm formation, a key virulence factor in Pseudomonas aeruginosa . It also decreases cell surface hydrophobicity, compromising bacterial cells’ adhesion . Furthermore, it curtails the production of exopolysaccharides, which constitute the major component of the matrix binding biofilm components together . At sub-minimum inhibitory concentrations, this compound impedes Pseudomonas cells’ twitching motility, a trait that augments the cells’ pathogenicity and invasion potential .
Biochemical Pathways
It is known that this compound disrupts the quorum sensing system in pseudomonas aeruginosa, which regulates biofilm formation . By inhibiting biofilm formation and other virulence factors, this compound disrupts the normal bacterial life cycle without triggering resistance mechanisms .
Result of Action
The result of the action of 2-[(methylamino)methyl]quinazolin-4(3H)-one is the inhibition of biofilm formation and other virulence factors in Pseudomonas aeruginosa . This leads to a decrease in the pathogenicity and invasion potential of the bacteria, making it a promising agent for the treatment of infections caused by antibiotic-resistant strains .
Propiedades
IUPAC Name |
2-(methylaminomethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-11-6-9-12-8-5-3-2-4-7(8)10(14)13-9/h2-5,11H,6H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJLEOHAYHKRRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368461 | |
| Record name | 2-[(Methylamino)methyl]quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(methylamino)methyl]quinazolin-4(3H)-one | |
CAS RN |
143993-12-8 | |
| Record name | 2-[(Methylamino)methyl]quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(methylamino)methyl]-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



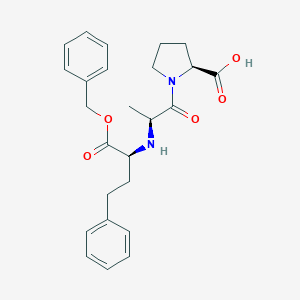
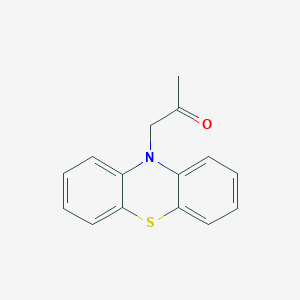
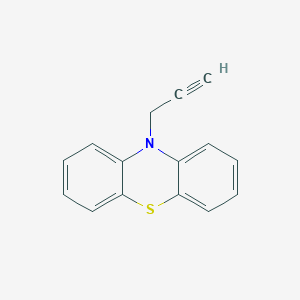
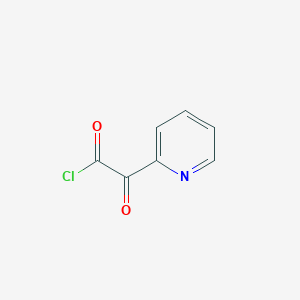
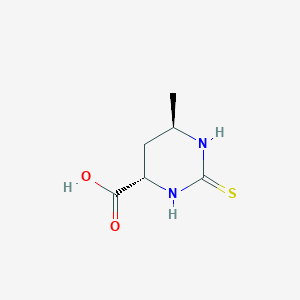


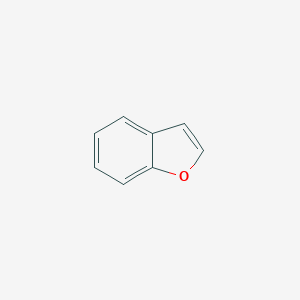

![(3S,5S,9R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B130519.png)


